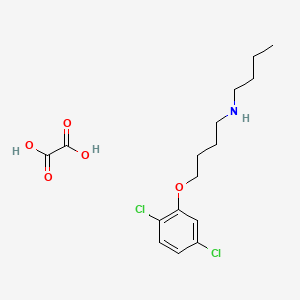

N-butyl-4-(2,5-dichlorophenoxy)-1-butanamine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-butyl-4-(2,5-dichlorophenoxy)-1-butanamine oxalate is a chemical entity with potential applications in various fields, including materials science and pharmaceuticals. It belongs to a class of organotin compounds and oxalate esters, known for their diverse chemical properties and applications in catalysis, polymerization, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related organotin carboxylates involves reactions of dicyclohexylamine, oxalic acid dihydrate, and di-n-butyltin oxide in ethanol solution, yielding compounds with defined crystal structures and potential antitumor activity (Ng et al., 1992). This synthesis approach might be adaptable for N-butyl-4-(2,5-dichlorophenoxy)-1-butanamine oxalate, considering the structural similarities and reactivity of the organotin moiety.

Molecular Structure Analysis

The molecular structure of organotin compounds can be highly complex, often featuring coordination to various ligands and forming intricate crystalline structures. The crystal structures of synthesized organotin carboxylates reveal skewtrapezoidal bipyramidal geometry and pentagonal bipyramidal geometry, with extensive hydrogen-bonded networks (Ng et al., 1992). These structural characteristics are pivotal for understanding the reactivity and properties of N-butyl-4-(2,5-dichlorophenoxy)-1-butanamine oxalate.

Chemical Reactions and Properties

Organotin compounds undergo various chemical reactions, including oxidation, coordination to ligands, and interactions with biomolecules, which can be utilized in catalysis and organic synthesis. The reactivity can be influenced by the steric and electronic properties of the substituents on the tin atom. For instance, the synthesis and reactions of organotin compounds with oxalate and other ligands demonstrate their potential as intermediates in the synthesis of complex molecules (Beltrán et al., 2003).

Physical Properties Analysis

The physical properties of organotin compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure, including the nature of the organotin bond and the ligands attached to the tin atom. The extensive hydrogen bonding observed in organotin carboxylates suggests potential solubility in polar solvents, which is essential for their use in various reactions and formulations (Ng et al., 1992).

properties

IUPAC Name |

N-butyl-4-(2,5-dichlorophenoxy)butan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2NO.C2H2O4/c1-2-3-8-17-9-4-5-10-18-14-11-12(15)6-7-13(14)16;3-1(4)2(5)6/h6-7,11,17H,2-5,8-10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEIZLRQVNZUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=C(C=CC(=C1)Cl)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-(2,5-dichlorophenoxy)-1-butanamine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-imidazol-4-yl)ethyl]-N'-(5-methoxy-2-methylphenyl)urea](/img/structure/B5070788.png)

![7-(3,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5070795.png)

![3,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5070811.png)

methyl]amino}methyl)phenol](/img/structure/B5070819.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5070827.png)

![(4-fluorobenzyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5070829.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070850.png)

![5-(1H-pyrrol-2-ylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5070863.png)

![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5070877.png)

![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5070885.png)

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5070891.png)